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Cat. No.: B557996 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-10-Adc-OH, or 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid, is a

bifunctional linker commonly employed in bioconjugation and drug delivery system

development.[1] Its structure comprises a ten-carbon aliphatic chain that provides spatial

separation between conjugated molecules, a terminal carboxylic acid, and an amine group

protected by a fluorenylmethoxycarbonyl (Fmoc) group. This configuration allows for sequential

and controlled conjugation strategies, making it a valuable tool in the synthesis of complex

biomolecules such as antibody-drug conjugates (ADCs) and peptide conjugates.

The lipophilic nature of the decanoic acid chain can enhance cell membrane permeability, a

desirable characteristic for intracellular drug delivery. The terminal carboxylic acid can be

activated to react with primary amines, such as the lysine residues on the surface of antibodies

and other proteins. The Fmoc-protected amine allows for the initial attachment of a payload or

another molecule through standard solid-phase peptide synthesis (SPPS) techniques. The

Fmoc group is base-labile and can be selectively removed to reveal the amine for further

conjugation.

Key Applications
Antibody-Drug Conjugates (ADCs): Fmoc-10-Adc-OH can be utilized as a component of the

linker system connecting a cytotoxic payload to a monoclonal antibody. The decanoic acid
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chain can contribute to the overall physicochemical properties of the ADC.

Peptide Modification and Labeling: Incorporation of Fmoc-10-Adc-OH into a peptide

sequence during SPPS introduces a long-chain spacer, which can be useful for attaching

labels (e.g., fluorescent dyes, biotin) or for creating peptidomimetics with altered

pharmacological properties.

PROTACs and Targeted Protein Degraders: The linker is a critical component of Proteolysis

Targeting Chimeras (PROTACs). While not explicitly documented in the search results for

this specific molecule, aliphatic linkers like 10-aminodecanoic acid are used in the synthesis

of PROTACs.

Surface Immobilization: The carboxylic acid or the deprotected amine can be used to

covalently attach biomolecules to solid supports for various bioanalytical applications.

Data Presentation: Representative Reaction
Parameters
The following table summarizes typical reaction parameters and expected outcomes for a two-

stage bioconjugation process involving a linker like Fmoc-10-Adc-OH. Note: This data is

illustrative and based on general bioconjugation principles; optimal conditions should be

determined empirically for each specific application.
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Parameter
Stage 1: Payload-Linker
Synthesis

Stage 2: Antibody-Payload
Conjugation

Key Reagents

Fmoc-10-Adc-OH, Amine-

containing Payload, 20%

Piperidine in DMF,

HBTU/HATU, DIPEA

Payload-Linker-COOH,

Monoclonal Antibody, EDC,

Sulfo-NHS

Reaction pH
~8-9 (for Fmoc deprotection

and coupling)

~6.0 (for EDC/Sulfo-NHS

activation), ~7.4-8.0 (for

conjugation)

Typical Molar Ratios Linker:Payload (1:1.2)
Payload-Linker:Antibody (5-

10:1)

Reaction Time 1-2 hours 2-4 hours

Reaction Temperature Room Temperature Room Temperature

Target Drug-to-Antibody Ratio

(DAR)
N/A 2-4

Expected Yield >85% 40-70%

Experimental Protocols
Protocol 1: Synthesis of a Payload-Linker Conjugate
using Fmoc-10-Adc-OH
This protocol describes the synthesis of a conjugate where an amine-containing payload is

attached to the deprotected amine of Fmoc-10-Adc-OH.

Materials:

Fmoc-10-Adc-OH

Amine-containing payload (e.g., a cytotoxic drug, fluorescent dye)

Solid support resin (e.g., 2-chlorotrityl chloride resin)
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N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

20% (v/v) Piperidine in DMF

N,N'-Diisopropylethylamine (DIPEA)

Coupling reagents (e.g., HBTU, HATU)

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane

(TIS))

Diethyl ether (cold)

Reverse-phase HPLC system for purification

Mass spectrometer for characterization

Procedure:

Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Dissolve Fmoc-10-Adc-OH in

DCM with DIPEA and add to the resin. Agitate for 1-2 hours at room temperature. Wash the

resin with DCM and DMF.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and

repeat with a 15-minute incubation. Wash the resin thoroughly with DMF.

Payload Coupling: Dissolve the amine-containing payload and coupling reagents (e.g.,

HBTU/DIPEA or HATU/DIPEA) in DMF. Add the solution to the resin and agitate for 2-4 hours

at room temperature. Monitor the reaction completion using a ninhydrin test.

Cleavage from Resin: Wash the resin with DMF and DCM and dry under vacuum. Add the

cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

Precipitation and Purification: Filter the cleavage mixture and precipitate the crude product

by adding cold diethyl ether. Centrifuge to collect the pellet, wash with cold ether, and dry.

Purify the payload-linker conjugate by reverse-phase HPLC.
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Characterization: Confirm the identity and purity of the product by mass spectrometry and

HPLC analysis.

Protocol 2: Conjugation of Payload-Linker to an
Antibody
This protocol details the conjugation of the purified payload-linker (with the free carboxylic acid

from the decanoic acid moiety) to a monoclonal antibody via EDC/Sulfo-NHS chemistry,

targeting surface-accessible lysine residues.

Materials:

Purified Payload-Linker-COOH conjugate

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysulfosuccinimide (Sulfo-NHS)

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

Quenching Solution: 1 M Tris-HCl, pH 8.0

Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) for purification

Hydrophobic Interaction Chromatography (HIC) system for DAR analysis (optional)

Procedure:

Antibody Preparation: Buffer exchange the monoclonal antibody into the Conjugation Buffer.

Adjust the antibody concentration to 2-10 mg/mL.

Activation of Payload-Linker: Dissolve the Payload-Linker-COOH in a minimal amount of a

compatible organic solvent (e.g., DMSO) and then dilute into the Activation Buffer.
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Activation Reaction: Add a 5-10 fold molar excess of the Payload-Linker-COOH to the

antibody solution. Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

Add EDC and Sulfo-NHS to the antibody/payload-linker mixture. Incubate at room

temperature for 15-30 minutes to activate the carboxylic acid.

Conjugation Reaction: The conjugation proceeds upon addition of the activated linker to the

antibody in the conjugation buffer. Allow the reaction to proceed at room temperature for 1-2

hours with gentle mixing.

Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to

stop the reaction by quenching any unreacted Sulfo-NHS esters.

Purification of the ADC: Purify the ADC from the unconjugated payload-linker and other small

molecules using a desalting column (SEC) equilibrated with a suitable storage buffer (e.g.,

PBS).

Characterization of the ADC:

Purity and Aggregation: Analyze the purified ADC by Size Exclusion Chromatography

(SEC-HPLC) to determine the percentage of monomer, aggregate, and fragment.

Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as UV-

Vis spectroscopy (if the payload has a distinct absorbance) or Hydrophobic Interaction

Chromatography (HIC). Mass spectrometry can also be used for a more precise

characterization.
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Caption: Workflow for Payload-Linker Synthesis.
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Caption: Workflow for ADC Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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